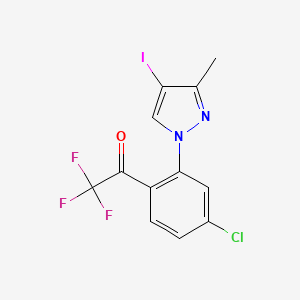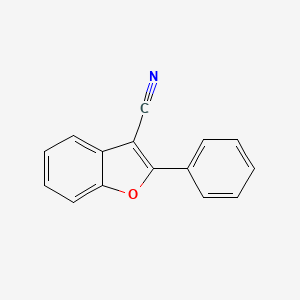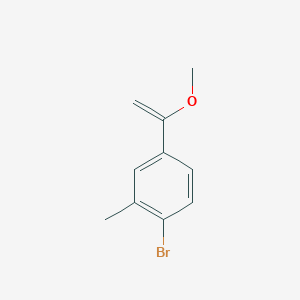
1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, featuring a bromine atom, a methoxyvinyl group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-methoxyvinyl)-2-methylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Major Products:
Substitution: 4-(1-methoxyvinyl)-2-methylphenol, 4-(1-methoxyvinyl)-2-methylaniline.
Oxidation: 4-(1-methoxyvinyl)-2-methylbenzaldehyde, 4-(1-methoxyvinyl)-2-methylbenzoic acid.
Reduction: 4-(1-methoxyvinyl)-2-methylbenzene.
Applications De Recherche Scientifique
1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and methoxyvinyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological studies, or therapeutic development.
Comparaison Avec Des Composés Similaires
1-Bromo-4-methoxybenzene: Lacks the methoxyvinyl and methyl groups, resulting in different reactivity and applications.
4-Bromo-2-methylphenol: Contains a hydroxyl group instead of a methoxyvinyl group, leading to distinct chemical properties.
1-Bromo-2-methyl-4-nitrobenzene:
Uniqueness: 1-Bromo-4-(1-methoxyvinyl)-2-methylbenzene is unique due to the presence of both a bromine atom and a methoxyvinyl group on the benzene ring. This combination imparts specific chemical properties, making it valuable for targeted applications in synthesis, research, and industry.
Propriétés
Formule moléculaire |
C10H11BrO |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
1-bromo-4-(1-methoxyethenyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-7-6-9(8(2)12-3)4-5-10(7)11/h4-6H,2H2,1,3H3 |
Clé InChI |
STDPSMQEGSBCSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=C)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13675982.png)
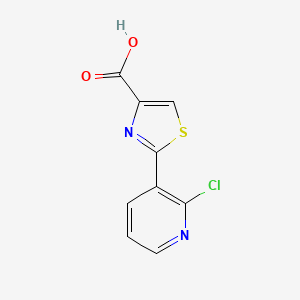
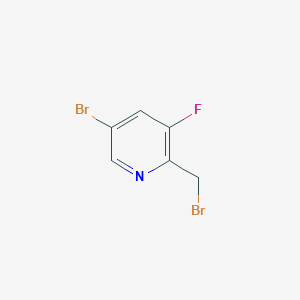
![2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13675997.png)
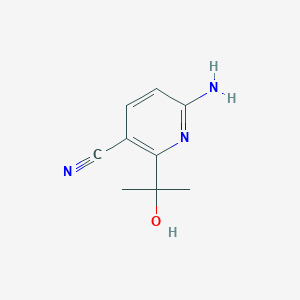
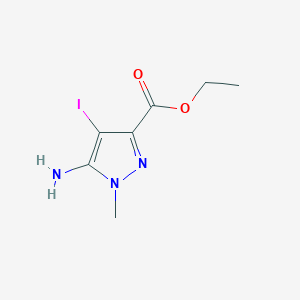
![Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)
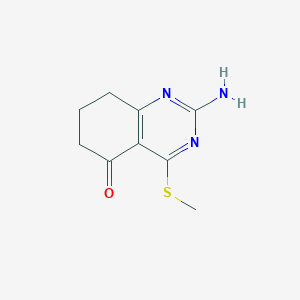
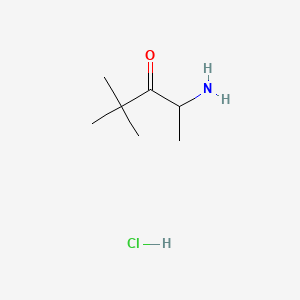
![Benzo[d]isothiazol-4-ylmethanamine](/img/structure/B13676036.png)
